3'-Azido-5'-glutamyl-3'-deoxythymidine

Plasma protein binding Pharmacokinetics Prodrug design

3'-Azido-5'-glutamyl-3'-deoxythymidine (GluAZT) is a synthetic 5'-O-ester prodrug of the first-line antiretroviral agent zidovudine (AZT). The molecule is formed by esterifying L-glutamic acid to the 5'-hydroxyl group of 3'-azido-3'-deoxythymidine, yielding a nucleoside analogue with a free amino acid moiety (C₁₅H₂₀N₆O₇, MW 396.36).

Molecular Formula C15H20N6O7
Molecular Weight 396.36 g/mol
CAS No. 125780-86-1
Cat. No. B12787825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-5'-glutamyl-3'-deoxythymidine
CAS125780-86-1
Molecular FormulaC15H20N6O7
Molecular Weight396.36 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCC(=O)O)N)N=[N+]=[N-]
InChIInChI=1S/C15H20N6O7/c1-7-5-21(15(26)18-13(7)24)11-4-9(19-20-17)10(28-11)6-27-14(25)8(16)2-3-12(22)23/h5,8-11H,2-4,6,16H2,1H3,(H,22,23)(H,18,24,26)/t8-,9-,10+,11+/m0/s1
InChIKeyRDUNYDIEPCWJHF-UKKRHICBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-5'-glutamyl-3'-deoxythymidine (CAS 125780-86-1): A Glutamyl-Ester Prodrug of Zidovudine with Differentiated Plasma Handling


3'-Azido-5'-glutamyl-3'-deoxythymidine (GluAZT) is a synthetic 5'-O-ester prodrug of the first-line antiretroviral agent zidovudine (AZT). The molecule is formed by esterifying L-glutamic acid to the 5'-hydroxyl group of 3'-azido-3'-deoxythymidine, yielding a nucleoside analogue with a free amino acid moiety (C₁₅H₂₀N₆O₇, MW 396.36) [1]. This structural modification is designed to improve upon the suboptimal pharmacokinetic profile of the parent drug—most notably AZT's short plasma half-life and low binding to human serum albumin (HSA)—by imparting a net negative charge at physiological pH and introducing recognition elements for amino acid transporters and plasma proteins [2].

Why Generic Zidovudine or Simple 5'-Ester Prodrugs Cannot Substitute for 3'-Azido-5'-glutamyl-3'-deoxythymidine in Specialized Applications


Generic zidovudine (AZT) exhibits an exceptionally short plasma half-life (~1 h), a very low bound fraction to total plasma proteins (~12–13%), and rapid, extensive glucuronidation to its inactive metabolite (GAZT) [1]. Simple dicarboxylic acid ester prodrugs (e.g., succinyl-AZT or adipyl-AZT) may enhance HSA binding, but each exhibits a distinct balance of chemical stability, enzymatic lability, and HSA binding site preference that cannot be generalized across the series [2]. 3'-Azido-5'-glutamyl-3'-deoxythymidine—bearing a glutamyl ester—displays a unique profile of plasma protein binding, hydrolysis kinetics, and potential transporter recognition that is quantitatively distinct from both the parent drug and other in-class prodrugs. Direct interchange with unmodified AZT, AZT-glucuronide, or other 5'-ester prodrugs would alter the fraction of drug bound in plasma, the rate of prodrug activation, and ultimately the pharmacokinetic exposure; therefore, selection must be driven by the specific quantitative differentiation presented below [3].

Quantitative Differentiation of 3'-Azido-5'-glutamyl-3'-deoxythymidine (GluAZT) Versus Closest Prodrug Analogs


Enhanced Human Plasma Protein Binding Relative to Parent AZT

In head-to-head in vitro experiments, 3'-Azido-5'-glutamyl-3'-deoxythymidine (AZT-Glu) bound to total human plasma proteins at a fraction of 26.8 ± 0.5%, compared with only 12.9 ± 1.4% for parent AZT—a 2.1-fold increase [1]. Displacement experiments with salicylic acid (a marker for HSA site IA) reduced AZT-Glu binding to 1.8 ± 1.3%, while AZT binding remained essentially unchanged (13.1 ± 1.3%), indicating that the prodrug binds to HSA at site IA, whereas AZT occupies site IB [1].

Plasma protein binding Pharmacokinetics Prodrug design

Intermediate Chemical Stability Under Alkaline Hydrolysis Relative to Other Dicarboxylic Acid Prodrugs

The half-life of 3'-Azido-5'-glutamyl-3'-deoxythymidine (AZT-Glu) under alkaline conditions (pH 10) was measured at 7.7 hours, which is substantially longer than that of the oxalate prodrug AZT-Ox (10.9 min) and moderately shorter than that of the succinate prodrug AZT-Suc (10.5 h) and the adipate prodrug AZT-Adi (6.8 h) [1]. Under acidic conditions (pH 2), AZT-Glu, AZT-Suc, and AZT-Adi were all classified as stable, whereas AZT-Ox exhibited a half-life of 21.2 h [1].

Chemical stability Hydrolysis half-life Prodrug activation

Moderate Plasma Enzymatic Stability Compared to Other 5'-Ester AZT Prodrugs

After 24-hour incubation in human plasma at 37°C, the degradation percentage of 3'-Azido-5'-glutamyl-3'-deoxythymidine (AZT-Glu) was 60.1 ± 0.8%, compared to 14.2 ± 2.9% for AZT-Suc, 30.3 ± 1.0% for AZT-Adi, and 95.8 ± 1.4% for AZT-Oxa [1]. Thus, AZT-Glu is approximately 4.2-fold more stable than AZT-Oxa but 4.2-fold less stable than AZT-Suc in human plasma.

Plasma stability Enzymatic hydrolysis In vitro pharmacokinetics

Differential HSA Binding Site Preference Compared to AZT and Other Prodrugs

Displacement experiments using salicylic acid as a site IA marker demonstrated that AZT-Glu binds predominantly to HSA site IA, with binding dropping from 26.8% to 1.8% in the presence of the marker. In contrast, AZT binding was unaffected by the site IA marker (12.9% vs. 13.1%), consistent with site IB binding. The related prodrugs AZT-Suc (33.2% → 8.1%), AZT-Adi (34.1% → 4.8%), and AZT-Oxa (8.0% → 1.3%) all showed sensitivity to the site IA marker, but with quantitative differences in residual binding that reflect distinct binding modes within the IA pocket [1][2].

Human serum albumin Binding site Molecular docking

Application Scenarios for 3'-Azido-5'-glutamyl-3'-deoxythymidine (GluAZT) Based on Quantitative Differentiation Evidence


Development of Intermediate-Release Parenteral AZT Prodrug Formulations

The 7.7-hour alkaline hydrolysis half-life and 60.1% plasma degradation at 24 h position GluAZT as a prodrug candidate that can sustain AZT release over a therapeutically useful window without the excessive lability of the oxalate ester (95.8% degradation in 24 h) or the excessive stability of the succinate ester (only 14.2% degradation) [1][2]. This intermediate stability profile makes GluAZT suitable for once-daily injectable or implantable depot formulations where a steady, predictable release of AZT is required.

Pharmacokinetic Studies Requiring HSA Site IA-Targeted Prodrugs

AZT-Glu demonstrates 93% displaceability from HSA site IA, a binding site distinct from the site IB preference of parent AZT [3]. This makes GluAZT a valuable tool compound for investigating drug–drug interactions at HSA site IA and for designing antiretroviral prodrugs that can exploit the high-capacity albumin transport system for prolonged circulation, especially in preclinical models where HSA binding predicts human pharmacokinetics.

Prodrug Scaffold for Combination Antiretroviral or Anti-Tumor Suicide Gene Therapy

The 2.1-fold enhanced plasma protein binding relative to AZT (26.8% vs. 12.9%) [3] suggests GluAZT can serve as a backbone for further derivatization aimed at active targeting (e.g., peptide or antibody conjugation). Its intermediate stability and defined HSA binding site offer a rational starting point for engineering double or triple prodrugs that maintain adequate plasma exposure while enabling triggered release at target tissues.

Sourcing a Standardized 5'-Glutamyl Prodrug for Comparative Prodrug SAR Studies

Published quantitative data on plasma protein binding, chemical stability, and HSA binding site preference for AZT-Glu [1][2][3] provide a reliable reference point for structure–activity relationship (SAR) studies. When screening a library of AZT 5'-ester prodrugs, researchers can use AZT-Glu as a well-characterized comparator to benchmark new candidates for improved plasma handling, hydrolytic activation kinetics, and albumin binding site specificity.

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